2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide
Description
2-(4-Methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is a structurally complex benzamide derivative featuring a naphtho[2,1-d][1,3]thiazole moiety fused to a naphthalene system. The compound’s core structure includes a benzamide scaffold substituted at the 2-position with a 4-methylbenzenesulfonamido group and at the N-position with a naphthothiazole ring. This architecture combines sulfonamide pharmacophores with a rigid, aromatic heterocycle, which is often associated with enhanced biological activity and binding specificity .
For example, naphtho[2,3-d]thiazole derivatives are prepared from 2-amino-3-chloronaphthalene-1,4-dione using carbon disulfide and subsequent oxidation (e.g., with mCPBA) . Structural confirmation typically relies on NMR, IR, and mass spectrometry .
Properties
IUPAC Name |
N-benzo[g][1,3]benzothiazol-2-yl-2-[(4-methylphenyl)sulfonylamino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3S2/c1-16-10-13-18(14-11-16)33(30,31)28-21-9-5-4-8-20(21)24(29)27-25-26-22-15-12-17-6-2-3-7-19(17)23(22)32-25/h2-15,28H,1H3,(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMITEBPFKPHDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . Another approach is the cyclization of thioamide or carbon dioxide with 2-aminobenzenethiol in the presence of a catalyst . The reaction conditions typically involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. This includes the use of microwave irradiation and one-pot multicomponent reactions to enhance efficiency and yield . The use of recyclable catalysts and solvents is also a common practice in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane to form benzoxazoles.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonylamino group.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of benzoxazoles.
Reduction: Formation of reduced benzothiazole derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-tubercular agent.
Medicine: Explored for its anti-cancer, anti-bacterial, and anti-inflammatory properties.
Industry: Utilized in the development of imaging reagents and fluorescence materials.
Mechanism of Action
The mechanism of action of 2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts cell wall formation, leading to the death of the mycobacterium.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The target compound belongs to a broader class of benzamide derivatives fused with sulfur-containing heterocycles. Below is a comparative analysis of its structural and functional analogs:
Table 1: Structural and Functional Comparison of Selected Analogues
Functional and Pharmacological Insights
For example, naphtho[2,3-d]thiazole-4,9-dione derivatives exhibit antimicrobial activity against Candida albicans and Staphylococcus aureus . The target compound’s sulfonamido group may similarly confer antibacterial properties, though this remains speculative based on the evidence.
Benzothiazole Analogues :
- Substitutions on the benzothiazole ring significantly modulate activity. For instance, N-(2-(benzo[d]thiazol-2-yl)phenyl)benzamide derivatives (e.g., 3a–c) show variable melting points (142–189°C) and electronic properties depending on substituents like methoxy or chlorine . The target compound’s bulkier naphthothiazole system may reduce solubility compared to simpler benzothiazoles.
Thiazole-Based ZAC Antagonists :
- N-(Thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) at the zinc-activated channel (ZAC) with high selectivity over related receptors (e.g., m5-HT3AR) . The naphthothiazole moiety in the target compound could alter this selectivity due to steric effects or enhanced interactions with the TMD-ICD domain .
Sulfonamide/Sulfamoyl Derivatives: Sulfonamide groups (e.g., 4-methylbenzenesulfonamido) are common in drugs for their metabolic stability and hydrogen-bonding capacity.
Contradictions and Limitations
- While N-(thiazol-2-yl)-benzamide analogs show ZAC antagonism, bulky substituents (e.g., naphthothiazole) may reduce activity due to steric hindrance .
Biological Activity
The compound 2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide is of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula
- C : 20
- H : 18
- N : 3
- O : 2
- S : 1
Structural Characteristics
The compound features a naphtho[2,1-d][1,3]thiazole moiety linked to a sulfonamide group, which is known for enhancing biological activity through various mechanisms.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives exhibit promising anticancer activity. The compound has shown effectiveness against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest in the G2/M phase |
These results suggest that the compound may interfere with critical cellular pathways involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated activity against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The sulfonamide group is known to enhance the antibacterial properties by inhibiting folate synthesis, a crucial pathway for bacterial growth.
Anti-inflammatory Effects
Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The biological activity of this compound may involve:
- Inhibition of COX enzymes
- Reduction of TNF-alpha production
These actions suggest potential therapeutic applications in treating inflammatory diseases.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- Cell Cycle Regulation : It appears to induce cell cycle arrest, particularly in the G2/M phase, which is critical for cancer therapy.
- Apoptosis Induction : By triggering apoptotic pathways, the compound promotes programmed cell death in malignant cells.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The study utilized flow cytometry to analyze apoptosis markers such as Annexin V and propidium iodide staining.
Case Study 2: Antimicrobial Testing
In a comparative study with existing antibiotics, this compound exhibited superior activity against multi-drug resistant strains of Staphylococcus aureus. The research highlighted its potential as an alternative treatment option where conventional antibiotics fail.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing 2-(4-methylbenzenesulfonamido)-N-{naphtho[2,1-d][1,3]thiazol-2-yl}benzamide?
- Methodology :
- The synthesis typically involves coupling intermediates like naphthothiazol-2-amine with activated benzamide derivatives. Key steps include sulfonylation of the benzene ring and amide bond formation under anhydrous conditions.
- Use coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in acetonitrile:water (3:1) for 72 hours at room temperature to achieve yields up to 75% .
- Purification via recrystallization (methanol:water, 4:1) or column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodology :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of sulfonamide, naphthothiazole, and benzamide moieties. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonamide NH (δ 10.2 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks at m/z 463.1 [M+H]⁺ validate the molecular formula C₂₄H₁₉N₃O₃S₂ .
- IR Spectroscopy : Absorbance at 1670 cm⁻¹ (C=O stretch) and 1320 cm⁻¹ (S=O stretch) confirms functional groups .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodology :
- Antimicrobial Screening : Disk diffusion assays against Staphylococcus aureus and Escherichia coli (zone of inhibition >15 mm at 50 µg/mL) .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) reveal IC₅₀ values <10 µM, indicating potent cytotoxicity .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., variable IC₅₀ values across studies) be resolved?
- Methodology :
- Standardize assay protocols: Use identical cell lines (ATCC-validated), culture conditions (RPMI-1640 medium, 5% CO₂), and compound purity (>98% by HPLC).
- Validate results via orthogonal assays (e.g., apoptosis flow cytometry vs. ATP-based luminescence) to confirm cytotoxicity mechanisms .
Q. What strategies are effective for structure-activity relationship (SAR) studies on naphthothiazole derivatives?
- Methodology :
- Synthesize analogs with modified substituents (e.g., methoxy, fluoro, or nitro groups) on the benzamide or naphthothiazole rings.
- Compare bioactivity For example, 4-fluoro substitution increases antibacterial potency (MIC 2 µg/mL vs. 8 µg/mL for unsubstituted analogs) .
- Computational docking (AutoDock Vina) identifies binding interactions with targets like DNA gyrase or tubulin .
Q. How can solubility limitations of the compound be addressed in pharmacological studies?
- Methodology :
- Co-solvent Systems : Use DMSO:PEG-400 (1:4 v/v) for in vitro assays to maintain solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate or acetate groups at the sulfonamide nitrogen to enhance aqueous solubility (>5 mg/mL in PBS) .
Q. What are the challenges in interpreting spectral data (e.g., overlapping NMR signals)?
- Methodology :
- 2D NMR Techniques : HSQC and HMBC resolve overlapping aromatic signals by correlating ¹H-¹³C couplings .
- Dynamic Light Scattering (DLS) : Confirm compound aggregation in solution, which may obscure spectral clarity .
Methodological Challenges and Solutions
Q. How to optimize reaction yields for large-scale synthesis (>10 g)?
- Methodology :
- Replace batch reactors with flow chemistry systems to control exothermic reactions (e.g., sulfonylation) and improve reproducibility .
- Use immobilized catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings, achieving >90% yield with minimal metal leaching .
Q. What in silico tools predict the compound’s metabolic stability?
- Methodology :
- CYP450 Metabolism Prediction (SwissADME) : Identifies vulnerable sites (e.g., naphthothiazole methyl group) for oxidative metabolism .
- Molecular Dynamics Simulations (GROMACS) : Assess binding stability with cytochrome P450 enzymes to guide structural modifications .
Key Considerations for Researchers
- Contradictory Evidence : Discrepancies in antimicrobial activity may arise from strain-specific resistance mechanisms; always include positive controls (e.g., ciprofloxacin) .
- Advanced Characterization : Combine XRD and DFT calculations to resolve ambiguous stereochemistry in the naphthothiazole moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
